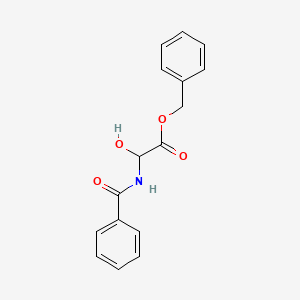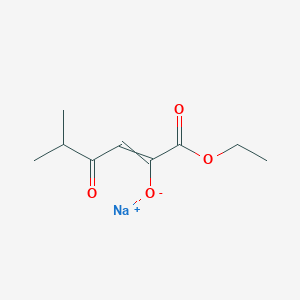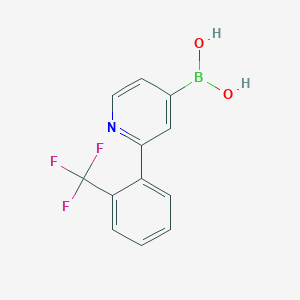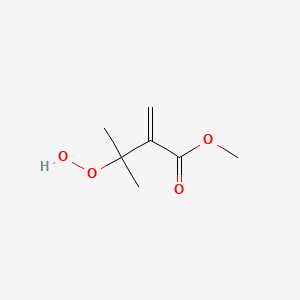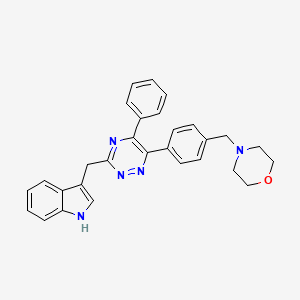
GPR84 antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound exhibits strong antagonistic activity by inhibiting GTPγS with a pIC50 value of 8.28 . GPR84 is a receptor expressed on the surface of immune cells and is involved in modulating the innate immune response, making it a significant target for therapeutic interventions in inflammatory and metabolic diseases .
Análisis De Reacciones Químicas
GPR84 antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
GPR84 antagonist 3 has several scientific research applications:
Mecanismo De Acción
GPR84 antagonist 3 exerts its effects by inhibiting the G-protein-coupled receptor 84 (GPR84). This inhibition prevents the receptor from activating downstream signaling pathways that are involved in inflammation and immune responses. The molecular targets include GTPγS, and the pathways involved are related to the modulation of cytokine secretion, chemotaxis, and other immune cell functions .
Comparación Con Compuestos Similares
GPR84 antagonist 3 is unique in its strong antagonistic activity and favorable pharmacokinetic profile. Similar compounds include:
PBI-4050: A dual-action modified fatty-acid derivative that also acts as an agonist of GPR40.
GLPG1205: Another GPR84 antagonist that has shown potential in reducing fibrosis in preclinical models.
6-n-octylaminouracil (6-OAU): A surrogate GPR84 agonist used to study the receptor’s activation.
These compounds share some functional similarities but differ in their specific mechanisms of action, potency, and therapeutic applications.
Propiedades
Fórmula molecular |
C29H27N5O |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
4-[[4-[3-(1H-indol-3-ylmethyl)-5-phenyl-1,2,4-triazin-6-yl]phenyl]methyl]morpholine |
InChI |
InChI=1S/C29H27N5O/c1-2-6-22(7-3-1)28-29(23-12-10-21(11-13-23)20-34-14-16-35-17-15-34)33-32-27(31-28)18-24-19-30-26-9-5-4-8-25(24)26/h1-13,19,30H,14-18,20H2 |
Clave InChI |
XGBKJLWLVCHTCR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC2=CC=C(C=C2)C3=C(N=C(N=N3)CC4=CNC5=CC=CC=C54)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)


![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)

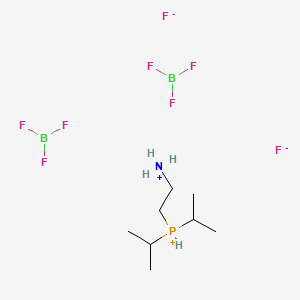

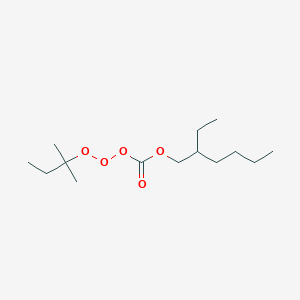
![1-(4-Ethylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084220.png)
![2-((Bromodifluoromethyl)sulfonyl)benzo[d]thiazole](/img/structure/B14084229.png)
